(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone

説明

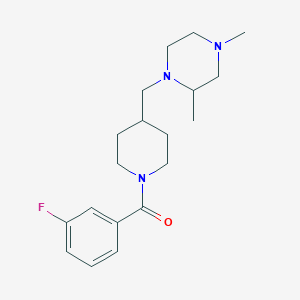

The compound "(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone" features a piperidin-1-yl scaffold linked to a 3-fluorophenyl group via a ketone bridge. The piperidine ring is substituted at the 4-position with a methyl group bearing a 2,4-dimethylpiperazine moiety.

特性

IUPAC Name |

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28FN3O/c1-15-13-21(2)10-11-23(15)14-16-6-8-22(9-7-16)19(24)17-4-3-5-18(20)12-17/h3-5,12,15-16H,6-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKFNYZAFMGTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone is a complex organic molecule exhibiting significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a piperidine and piperazine ring structure, which are common in many pharmacologically active molecules. Its molecular formula is with a molecular weight of approximately 305.4 g/mol. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The following mechanisms have been identified:

- Receptor Binding : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin production. This inhibition can lead to potential applications in treating hyperpigmentation disorders.

Biological Activity Data

The biological activity of the compound has been evaluated through various studies, revealing its potential in different therapeutic areas:

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus | 0.18 | |

| NK(1) Receptor Antagonism | Various receptors | Potent | |

| Antimicrobial Activity | Bacterial strains | Moderate |

Case Study 1: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibitors, the compound demonstrated competitive inhibition with an IC50 value of 0.18 µM against Agaricus bisporus tyrosinase. This suggests its potential as a skin-whitening agent without cytotoxic effects on human cells .

Case Study 2: NK(1) Receptor Antagonism

Another investigation explored the pharmacological characterization of related compounds that exhibited high affinity for NK(1) receptors. The findings indicated that modifications to the piperazine and piperidine moieties could enhance receptor binding and selectivity .

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological profile of piperazine derivatives. For instance, the introduction of fluorine atoms has been linked to improved potency against various biological targets .

Comparative Analysis

A comparison with similar compounds reveals that the unique structural features of this compound contribute to its distinct pharmacological properties:

| Compound Name | Activity Type | Notable Feature |

|---|---|---|

| 1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | Moderate NK(1) activity | Lacks fluorine substitution |

| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | Strong tyrosinase inhibitor | Enhanced lipophilicity |

科学的研究の応用

Chemistry

The compound serves as an intermediate in the synthesis of other complex organic molecules. Its structure allows for various chemical reactions, including:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitution can occur at the piperazine or piperidine moieties, allowing for the introduction of diverse functional groups.

Biology

The biological activity of this compound has been explored extensively, particularly its interaction with various biological targets:

- Antimalarial Activity: Research indicates that this compound inhibits the growth of Plasmodium falciparum, the causative agent of malaria, demonstrating a growth inhibition range of 56% to 93% at concentrations around 40 μg/mL.

- Antimicrobial Properties: Piperazine derivatives are known for their antimicrobial effects, making this compound a candidate for further studies in combating bacterial infections.

Medicine

The therapeutic potential of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone is notable:

- Psychotropic Effects: Similar compounds have been investigated for their antipsychotic properties, suggesting potential applications in mental health treatment.

- Anticancer Research: The structural characteristics of this compound may facilitate its use in developing new anticancer agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy and mechanisms of action of this compound:

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Scaffolds

Compound 29 : (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone

- Key Differences: Substituents: Replaces the 2,4-dimethylpiperazine with a 2-(3-fluorophenoxy)ethylamine group.

- Synthesis : Prepared via nucleophilic substitution and Grignard reactions, yielding 72% purity after chromatography .

Compound 18 : (3-Fluorophenyl)[4-(2-methoxybenzoyl)piperazin-1-yl]methanone

- Key Differences :

- Core Structure : Uses a piperazine ring instead of piperidine.

- Substituents : The 2-methoxybenzoyl group introduces electron-donating properties, contrasting with the electron-withdrawing 2,4-dimethylpiperazine in the target compound.

- Physicochemical Properties : Lower logP (predicted 2.8 vs. ~3.5 for the target compound) due to the polar methoxy group .

Compound 22 : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone

Physicochemical and Pharmacokinetic Comparisons

Pharmacological and Functional Insights

- Target Selectivity: The 2,4-dimethylpiperazine in the target compound may enhance selectivity for dopamine D3 receptors over D2, as dimethylated piperazines are known to reduce off-target binding . By contrast, Compound 29 (with a phenoxyethylamine chain) showed moderate 5-HT1A receptor affinity (Ki = 12 nM) in functional assays .

Key Research Findings and Trends

- Structure-Activity Relationship (SAR) :

- Fluorine Positioning : 3-Fluorophenyl (target compound) vs. 4-fluorophenyl (Compound 19 in ) shows that meta-fluorine placement optimizes receptor binding in serotoninergic ligands .

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., Compound 18) generally exhibit higher aqueous solubility but lower CNS penetration than piperidine analogues .

- Contradictions :

- While trifluoromethyl groups (e.g., Compound 22) enhance binding in some kinase targets , they may reduce affinity for G-protein-coupled receptors due to steric hindrance .

Q & A

Q. What are the recommended synthetic routes for (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(3-fluorophenyl)methanone, and how can structural integrity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Coupling of piperidine and fluorophenyl groups : Acylation via nucleophilic substitution or Friedel-Crafts reactions under controlled pH and temperature (e.g., dichloromethane as solvent, 0–5°C for acyl chloride intermediates) .

- Functionalization of the piperazine moiety : Alkylation or reductive amination to introduce the 2,4-dimethylpiperazine group, monitored by TLC and purified via column chromatography (silica gel, hexane/EtOAc gradient) .

- Structural confirmation : Use 1H/13C-NMR to verify methylene bridges and fluorophenyl ketone signals (e.g., 160–165 ppm for carbonyl in 13C-NMR) and HPLC (>95% purity at 254 nm) .

Q. How can researchers validate the compound’s biological activity in preliminary screens?

Methodological Answer: Initial screening should focus on:

- In vitro assays : Test kinase inhibition (e.g., PI3K/AKT pathway) or receptor binding (e.g., serotonin/dopamine receptors) using fluorometric or radioligand displacement assays .

- Dose-response studies : Use IC50/EC50 calculations (GraphPad Prism) with triplicate measurements to assess potency.

- Control experiments : Compare with structurally similar analogs (e.g., methoxybenzyl or thiadiazole derivatives) to isolate the role of the 2,4-dimethylpiperazine group .

Advanced Research Questions

Q. How can conflicting data on the compound’s pharmacokinetic properties (e.g., solubility vs. bioavailability) be resolved?

Methodological Answer: Address discrepancies via:

- Physicochemical profiling : Measure logP (shake-flask method) and aqueous solubility (UV-Vis spectroscopy) under physiological pH (1.2–7.4) to identify pH-dependent solubility issues .

- Metabolic stability assays : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation and correlate with bioavailability data .

- Computational modeling : Apply QSAR or molecular dynamics simulations to optimize substituents (e.g., replacing methyl groups with trifluoromethyl for enhanced lipophilicity) .

Q. What strategies are effective for optimizing the compound’s selectivity in multi-target pharmacological studies?

Methodological Answer: Optimization requires:

- Structural analogs : Synthesize derivatives with modified piperazine (e.g., ethyl or isopropyl substituents) or fluorophenyl groups (e.g., chloro/trifluoromethyl substitutions) .

- Crystallographic studies : Resolve co-crystal structures with target proteins (e.g., X-ray diffraction at 2.0 Å resolution) to identify critical binding interactions .

- Off-target screening : Use broad-panel kinase or GPCR assays (Eurofins/Cerep) to quantify selectivity indices (SI > 100 for viable candidates) .

Q. How should researchers analyze contradictory results in cytotoxicity assays (e.g., high potency but low therapeutic index)?

Methodological Answer: Resolve contradictions through:

- Mechanistic studies : Perform apoptosis/necrosis assays (Annexin V/PI staining) to distinguish on-target vs. off-target effects .

- Synergistic combinations : Test with chemotherapeutics (e.g., doxorubicin) to determine if sub-therapeutic doses reduce toxicity while maintaining efficacy .

- In vivo validation : Use xenograft models (e.g., BALB/c mice) to correlate in vitro IC50 with tumor regression and organ toxicity (histopathology) .

Q. What advanced techniques are recommended for characterizing degradation products under stress conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH), then analyze via LC-MS/MS to identify degradants .

- Stability-indicating methods : Develop HPLC-DAD methods (e.g., C18 column, 0.1% TFA in acetonitrile/water) with resolution >2.0 between parent and degradant peaks .

- Structural elucidation : Use HRMS and 2D-NMR (HSQC, HMBC) to assign degradation pathways (e.g., piperazine ring oxidation) .

Q. How can researchers design SAR studies to improve the compound’s blood-brain barrier (BBB) penetration?

Methodological Answer:

- PAMPA-BBB assay : Measure permeability (Pe > 4.0 × 10⁻⁶ cm/s) and compare with reference compounds (e.g., caffeine) .

- Modifications : Introduce hydrogen-bond donors (e.g., hydroxyl groups) or reduce molecular weight (<450 Da) while maintaining logD (1–3) .

- In silico predictions : Use ADMET Predictor or SwissADME to prioritize analogs with favorable BBB scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。